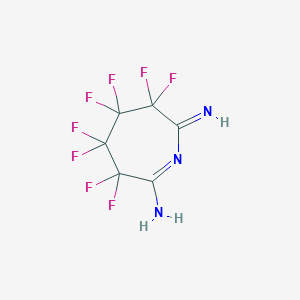

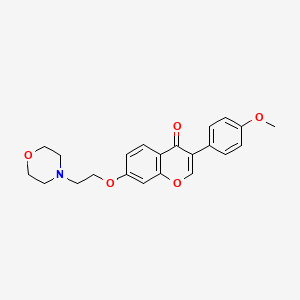

![molecular formula C19H20N4O2 B2392281 2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097858-87-0](/img/structure/B2392281.png)

2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains an indole moiety . It’s offered by Benchchem for CAS No. 2097858-87-0.

Molecular Structure Analysis

The compound contains an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications

Electrooptic Film Fabrication

The research on heterocyclic "push-pull" chromophores, including compounds related to the chemical structure of interest, underscores their importance in the fabrication of electrooptic films. These studies highlight how the molecular architecture of such compounds influences the covalent self-assembly, thin-film microstructure, and nonlinear optical response, essential for advanced optical and electrooptic applications (Facchetti et al., 2006).

Electropolymerization of Pyrrole Derivatives

Investigations into the electropolymerization of dihydrobenzodipyrrole isomers, closely related to the core structure , provide insights into the synthesis of polymeric films with significant conductivities and charge storage capabilities. Such research points to potential applications in creating conductive polymers for electronic devices (Zotti et al., 1989).

Catalytic Activity in Organic Synthesis

Studies on rare-earth metal amido complexes incorporating indolyl and pyrrolyl-functionalized ligands, similar to the structure of interest, reveal their high catalytic activity in the hydrophosphonylation of aldehydes and ketones. This research opens up avenues for efficient C-P bond formation in organic synthesis, offering a method to prepare α-hydroxy phosphonates under mild conditions with low catalyst loadings (Yang et al., 2014).

Synthesis of Ellipticine Analogues

The synthesis of ellipticine analogues, including the condensation of indole derivatives with acetyl- and propionylpyridine, demonstrates the versatility of indolyl compounds in synthesizing complex molecular architectures. This research contributes to the development of novel compounds with potential pharmacological properties (Bergman & Carlsson, 1972).

Organic Synthesis and Material Science

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], where compounds related to the one of interest serve as key intermediates, showcases the application of such structures in the rapid synthesis of biologically active derivatives. This approach highlights the potential of these compounds in medicinal chemistry and diversity-oriented synthesis, particularly in constructing spirooxindole skeletons with high stereo- and regioselectivity (Chen et al., 2009).

properties

IUPAC Name |

2-indol-1-yl-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-14-20-9-6-18(21-14)25-16-8-11-23(12-16)19(24)13-22-10-7-15-4-2-3-5-17(15)22/h2-7,9-10,16H,8,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWXTZONNCOGRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

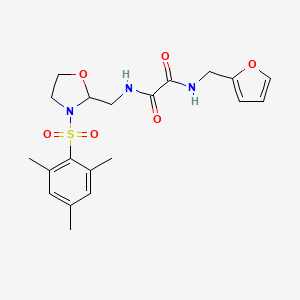

![N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2392203.png)

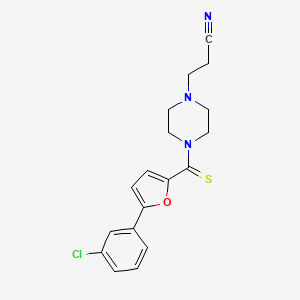

![3-[Cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2392209.png)

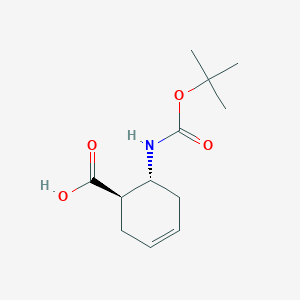

![tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B2392212.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2392218.png)

![2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2392219.png)